4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine is a heterocyclic compound featuring a fused benzofuran and pyrimidine structure. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
This compound is classified under heterocyclic compounds, specifically as a pyrimidine derivative. It has been cataloged in various chemical databases, including PubChem, where it is identified by the molecular formula and a molecular weight of approximately 208.64 g/mol . The compound is also associated with a CAS number, which is 24889-36-9 .
The synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance:
The structural representation of 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine can be described as follows:
CC1(CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl)C
.This compound features a chlorine atom at the fourth position of the pyrimidine ring and a tetrahydrobenzofuro moiety that contributes to its unique properties.
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
The mechanism of action for 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine involves its interaction with specific biological targets such as enzymes or receptors. The binding of this compound to its targets modulates their activity and influences various physiological responses. This mechanism is crucial for its potential applications in medicinal chemistry .
The key physical and chemical properties of 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.64 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the behavior of the compound in various chemical environments .
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine has several notable applications in scientific research:
The ongoing exploration of this compound's biological activities continues to reveal new potential applications in drug development and materials science .
The synthesis of tetrahydrobenzofuropyrimidine scaffolds relies heavily on multistep heterocyclic construction strategies. A foundational approach involves the Gewald reaction, which enables the efficient assembly of 2-aminothiophene derivatives from ketones, activated nitriles, and elemental sulfur under basic catalysis. This method was employed to synthesize 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile – a key precursor to fused pyrimidine systems – in a single-pot procedure with excellent yield [8]. The reaction proceeds through a stepwise mechanism: initial Michael addition forms an α,β-unsaturated nitrile, followed by sulfur incorporation and cyclization (Scheme 1). Structural confirmation via FT-IR spectroscopy revealed characteristic absorptions at 3323–3428 cm⁻¹ (amino group) and 2201 cm⁻¹ (cyano group), while ¹H-NMR displayed diagnostic signals at δ = 0.89 ppm (t-butyl) and δ = 6.93 ppm (D₂O-exchangeable amino protons) [8].
For oxygen-containing analogues like the target benzofuropyrimidine, cyclocondensation strategies using α-hydroxycarbonyl precursors are essential. While detailed benzofuropyrimidine syntheses weren't explicitly described in the search results, the reported preparation of 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (CAS 40493-18-3) provides a directly transferable blueprint where the thiophene moiety is replaced by furan [4] [9]. This compound serves as a critical versatile synthetic intermediate for further functionalization via nucleophilic aromatic substitution (SNAr) [9].
Table 1: Key Synthetic Intermediates for Fused Pyrimidine Scaffolds
Compound CAS | Systematic Name | Core Heterocycle | Molecular Formula | Molecular Weight |
---|---|---|---|---|
40493-18-3 [4] [9] | 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | Thienopyrimidine | C₁₀H₉ClN₂S | 224.71 |
24889-36-9 [3] | 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine | Benzofuropyrimidine | C₁₀H₉ClN₂O | 208.64 |
137438-23-4 [5] | 4-Chloro-7-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | Thienopyrimidine | C₁₁H₁₁ClN₂S | 238.73 |
Isosteric replacement serves as a powerful strategy for optimizing the pharmacological profile of tetrahydrobenzofuropyrimidines. Systematic exchange of heteroatoms or functional groups within the core scaffold significantly impacts electronic distribution, hydrogen-bonding capacity, and molecular geometry, thereby modulating target interactions. A prominent example involves replacing the bridge sulfur atom in thienopyrimidines with oxygen (furopyrimidine) or -NH- (pyrrolopyrimidine) [1] [7]. Such modifications directly influence microtubule-binding affinity in related anticancer agents. For instance, replacing -NH- with -S- in pyrimido[4,5-b]indole-4-amines yielded compound 4, exhibiting a 7-fold increase in microtubule depolymerization potency (EC₅₀) compared to the lead structure [1].
The p-methoxyphenyl substituent, common in colchicine-site binders, can also undergo isosteric optimization. Replacing the methoxy oxygen with sulfur (methylthioether) probes interactions within hydrophobic pockets of tubulin, as demonstrated in compounds 5, 10, and 11. While biological data specific to benzofuropyrimidines wasn't provided, antiproliferative IC₅₀ values below 40 nM for optimized thienopyrimidines (4, 5, 7) validate this strategy's effectiveness [1]. Furthermore, these optimized compounds circumvented P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance, overcoming significant limitations of taxane-based therapies [1].
Table 2: Impact of Isosteric Replacements on Biological Activity in Tetrahydrobenzothieno[2,3-d]pyrimidines [1]
Compound | Core Modification | 4'-Substituent | Antiproliferative IC₅₀ (nM) MDA-MB-435 | Microtubule Depolymerization EC₅₀ (nM) | Pgp/βIII-tubulin Resistance Circumvention |
---|---|---|---|---|---|
Lead 1 | Pyrimido[4,5-b]indole (-NH-) | 4'-OCH₃ | 14.7 | ~130 (Reference) | Limited |
4 | Thieno[2,3-d]pyrimidine (-S-) | 4'-OCH₃ | <40 (Improved) | ~18.6 (7-fold improvement) | Yes |
5 | Thieno[2,3-d]pyrimidine (-S-) | 4'-SCH₃ | <40 | Not specified | Yes |
Nucleophilic Aromatic Substitution (SNAr) is the cornerstone reaction for diversifying the 4-position of chloro-substituted tetrahydrobenzofuro[2,3-d]pyrimidines. The electron-deficient nature of the pyrimidine ring, enhanced by the fused benzofuran system, activates the C-Cl bond towards displacement by diverse nucleophiles. Recent methodological advances focus on solvent optimization to enhance efficiency and sustainability:
The Gewald reaction remains indispensable for constructing the tetrahydrobenzo[b]thiophene precursors essential for thienopyrimidines and provides a conceptual framework for benzofuran analogues. This one-pot, three-component reaction (ketone, activated nitrile, elemental sulfur, base catalyst) efficiently yields 2-aminothiophene-3-carbonitriles like 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1). Compound 1 serves as a versatile building block for subsequent annulations to generate the pyrimidine ring via reactions with formamide (yielding 2), formic acid (yielding 3), phenyl isothiocyanate (yielding 4), or carbon disulfide (yielding 5) [8].
Table 3: SNAr Reaction Optimization Conditions for 4-Chloro-Fused Pyrimidines
Condition | Solvent | Catalyst/Base | Temperature (°C) | Time | Nucleophile Compatibility | Key Advantage | Yield Range |
---|---|---|---|---|---|---|---|
Acidic Aqueous [2] | Water | HCl (0.1-1.0 eq) | 60-80 | Hours (3-6) | Anilines (pKₐ > ~1) | Minimizes organic solvent use | 85-98% (Anilines) |
PEG-400 [10] | PEG-400 | None | 120 | 5 minutes | Aliphatic amines, Anilines | Very fast, high yielding, green | 71-99% |
Organic Solvent/Base [2] [7] | 2-PrOH, DCM, MeCN | K₂CO₃, NEt₃ | Reflux or RT-Relfux | Hours | Aliphatic, Benzylic amines | Avoids acid, wider nucleophile scope | 47-98% |
A critical challenge in developing potent microtubule-targeting agents (MTAs) like tetrahydrobenzofuropyrimidines is overcoming the poor aqueous solubility inherent to highly planar, aromatic systems (e.g., taxanes). Strategic incorporation of sp³-hybridized carbon atoms addresses this limitation by:
This design principle was validated in the development of 4-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. Compounds with the saturated cyclohexane ring exhibited significantly improved solubility profiles compared to their fully aromatic benzothienopyrimidine counterparts, without compromising potency. Compound 4 demonstrated potent in vivo efficacy in a murine MDA-MB-435 xenograft model, achievable only with sufficient solubility for formulation and systemic exposure [1].
The antioxidant activity of related tetrahydrobenzo[b]thiophene derivatives (e.g., compounds 1, 16, 17) further underscores the benefit of sp³-rich scaffolds. Their activity, comparable to ascorbic acid in the Total Antioxidant Capacity (TAC) assay, was attributed partly to favorable physicochemical properties enabling interaction with biological targets like the Keap1 protein (PDB: 7C5E) [8]. Molecular docking suggested effective binding within the Keap1 Kelch domain, facilitated by the conformational flexibility of the saturated ring system [8].
Table 4: Impact of sp³ Hybridization on Properties in Benzothieno/Benzofuropyrimidine Analogues
Compound Type | Representative Structure | Fsp³ (Estimated) | Key Property Improvement | Biological Consequence |
---|---|---|---|---|
Fully Aromatic CSI | Combretastatin A-4 (CA-4) | ~0.14 | Poor water solubility, formulation challenges | IV administration required, limited efficacy |
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | Compound 4 [1] | ~0.36 | Enhanced solubility, good oral bioavailability predicted | Potent in vivo antitumor activity (MDA-MB-435 xenograft) |
Tetrahydrobenzo[b]thiophene Antioxidant | Compound 1 [8] | ~0.50 | Improved solubility, cellular accessibility | Significant TAC comparable to ascorbic acid |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3